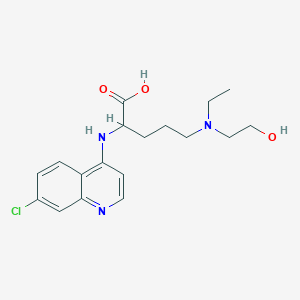
Hydroxychloroquine Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxychloroquine Acid is a derivative of chloroquine, belonging to the class of 4-aminoquinolines. It is widely known for its use as an antimalarial medication and has been employed in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxychloroquine Acid can be synthesized through several methods. One common approach involves the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst . The reaction typically requires controlled conditions, such as maintaining a specific temperature and pH level.
Industrial Production Methods: In industrial settings, the production of this compound involves a series of steps to ensure high purity. The process includes the selective removal of impurities using specific reactants and solvents, followed by hydrolysis and crystallization . The final product is obtained through careful isolation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Hydroxychloroquine Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Hydroxychloroquine Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other compounds and studying reaction mechanisms.
Biology: The compound is employed in cell culture studies to investigate its effects on cellular processes.
Medicine: this compound is extensively studied for its potential therapeutic effects in treating diseases such as malaria, autoimmune disorders, and viral infections
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
Hydroxychloroquine Acid is often compared with other 4-aminoquinoline derivatives, such as chloroquine and quinacrine . While these compounds share similar structures and mechanisms of action, this compound is known for its lower toxicity and better safety profile . This makes it a preferred choice in clinical settings for treating autoimmune diseases and malaria.
Comparación Con Compuestos Similares
- Chloroquine
- Quinacrine
- Amodiaquine
- Primaquine
Hydroxychloroquine Acid stands out due to its unique combination of efficacy and safety, making it a valuable compound in both research and clinical applications.
Propiedades
Fórmula molecular |
C18H24ClN3O3 |
|---|---|
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
2-[(7-chloroquinolin-4-yl)amino]-5-[ethyl(2-hydroxyethyl)amino]pentanoic acid |
InChI |
InChI=1S/C18H24ClN3O3/c1-2-22(10-11-23)9-3-4-16(18(24)25)21-15-7-8-20-17-12-13(19)5-6-14(15)17/h5-8,12,16,23H,2-4,9-11H2,1H3,(H,20,21)(H,24,25) |
Clave InChI |
NGIQEFDBCXQPBR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC(C(=O)O)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















